tert-Butyl 3-[(prop-2-en-1-yl)amino]propanoate
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Overview
Description
tert-Butyl 3-[(prop-2-en-1-yl)amino]propanoate is an organic compound with the molecular formula C10H19NO2. It is a derivative of β-alanine and features a tert-butyl ester group along with an allylamine moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-[(prop-2-en-1-yl)amino]propanoate typically involves the esterification of β-alanine with tert-butyl alcohol, followed by the introduction of the allylamine group. One common method involves the reaction of β-alanine with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester. The resulting ester is then reacted with allylamine under mild conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor systems to achieve precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[(prop-2-en-1-yl)amino]propanoate undergoes various types of chemical reactions, including:
Oxidation: The allylamine group can be oxidized to form corresponding oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The allylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allylamine group can yield N-oxide derivatives, while reduction of the ester group can produce the corresponding alcohol .
Scientific Research Applications
tert-Butyl 3-[(prop-2-en-1-yl)amino]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(prop-2-en-1-yl)amino]propanoate involves its interaction with specific molecular targets and pathways. The allylamine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The tert-butyl ester group can undergo hydrolysis to release the active β-alanine derivative, which can then participate in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- tert-Butyl 3-(2-cyanoethoxy)propanoate
Uniqueness
tert-Butyl 3-[(prop-2-en-1-yl)amino]propanoate is unique due to its combination of a tert-butyl ester and an allylamine group. This structural feature imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 3-(prop-2-enylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-5-7-11-8-6-9(12)13-10(2,3)4/h5,11H,1,6-8H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBSANWNJSURQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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